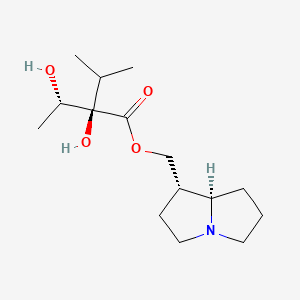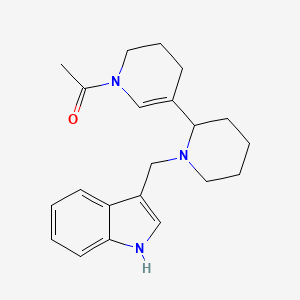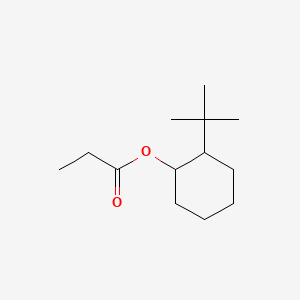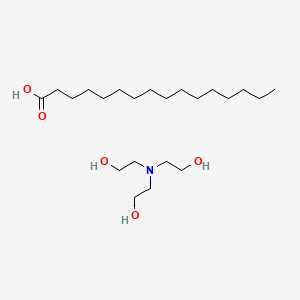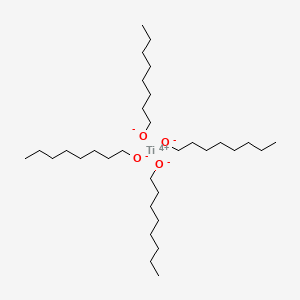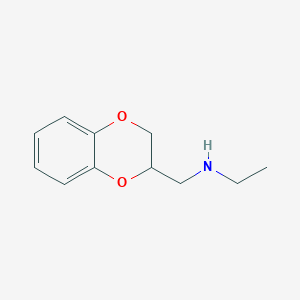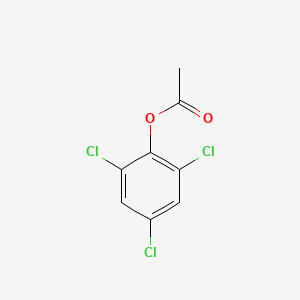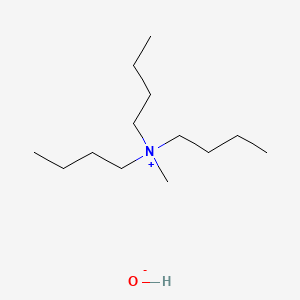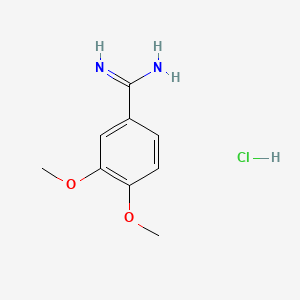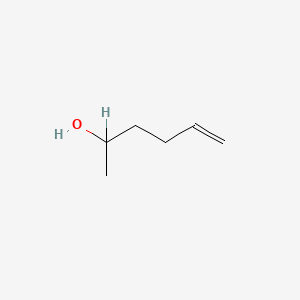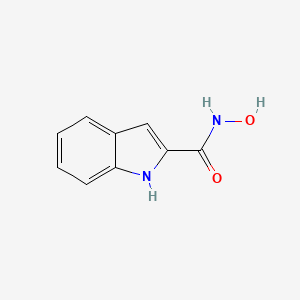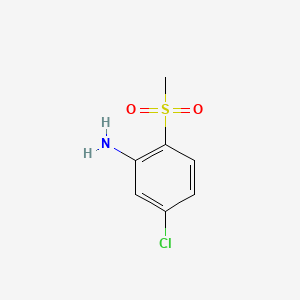
3-Propylcyclohex-2-en-1-one
Vue d'ensemble
Description
“3-Propylcyclohex-2-en-1-one” is a cyclic ketone that belongs to the class of alpha, beta-unsaturated ketones . It has a molecular formula of C9H14O and a molecular weight of 138.21 g/mol . The IUPAC name for this compound is 3-propylcyclohex-2-en-1-one .
Synthesis Analysis
While specific synthesis methods for “3-Propylcyclohex-2-en-1-one” were not found in the search results, it’s worth noting that similar compounds have been synthesized using various methods. For instance, a chemoenzymatic synthesis of both enantiomers of the pharmacologically interesting 4-hydroxycyclohex-2-en-1-one in three steps starting from 3-methoxycyclohex-2-en-1-one has been described .
Molecular Structure Analysis
The molecular structure of “3-Propylcyclohex-2-en-1-one” can be represented by the InChI string: InChI=1S/C9H14O/c1-2-4-8-5-3-6-9(10)7-8/h7H,2-6H2,1H3 . This compound has a complexity of 156 and a topological polar surface area of 17.1 Ų .
Physical And Chemical Properties Analysis
“3-Propylcyclohex-2-en-1-one” has a molecular weight of 138.21 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 2 .
Applications De Recherche Scientifique
Photocycloaddition Reactions
3-Propylcyclohex-2-en-1-one has been utilized in photocycloaddition reactions, where it undergoes selective photocycloaddition to the C–C triple bond of specific compounds, resulting in the formation of diacylcyclobutene derivatives. This reaction pathway highlights the compound's reactivity under light-induced conditions, offering a route to complex cyclic structures which can be valuable in the synthesis of various organic compounds (Ferrer & Margaretha, 2001).
Catalytic Cyclization Reactions
In another example of its applicability, 3-Propylcyclohex-2-en-1-one derivatives have been involved in palladium-catalyzed three-component cyclization reactions. These reactions lead to the synthesis of complex molecules like 2-anilinohydroisoindoline-1,3-diones under specific conditions, demonstrating the versatility of 3-Propylcyclohex-2-en-1-one in facilitating catalytic transformations that form bicyclic structures with potential pharmaceutical applications (Yoon & Cho, 2015).
Cycloisomerization Reactions
The compound also finds its application in cycloisomerization reactions, where hydroxylated enynes, when exposed to catalytic amounts of platinum or gold compounds, undergo selective rearrangement to form bicyclo[3.1.0]hexan-3-one derivatives. This transformation is integral in the synthesis of natural products and demonstrates the role of 3-Propylcyclohex-2-en-1-one in facilitating key steps in organic synthesis and natural product synthesis (Mamane et al., 2004).
Enzymatic Desymmetric Reduction
Additionally, 3-Propylcyclohex-2-en-1-one derivatives have been used as substrates in enzymatic desymmetric reduction to yield single stereoisomers of complex organic compounds. This application underscores the potential of 3-Propylcyclohex-2-en-1-one in chiral synthesis, enabling the preparation of enantiomerically pure compounds which are crucial in the development of pharmaceuticals and bioactive molecules (Zhu et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-propylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-4-8-5-3-6-9(10)7-8/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKLGNSTURMLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286062 | |
| Record name | 3-propylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylcyclohex-2-en-1-one | |
CAS RN |
6328-24-1 | |
| Record name | 3-Propyl-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6328-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 43651 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006328241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC43651 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-propylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80286062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




